molecular formula C10H19N3O3 B13425704 (Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide

(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide

Cat. No.: B13425704
M. Wt: 229.28 g/mol
InChI Key: PAGWCDVKQRYVNB-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride for reduction steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitrile groups to amines.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel.

    Substitution: Halides and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure provides rigidity and three-dimensionality, which are valuable in drug design .

Biology

In biological research, this compound is studied for its potential as an inhibitor of various enzymes. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .

Medicine

In medicine, (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is explored for its therapeutic potential. It has shown promise as an inhibitor of enzymes involved in diseases like cancer and inflammation .

Industry

In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to form stable structures makes it useful in creating durable and high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with molecular targets such as enzymes. The compound’s spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide apart from similar compounds is its specific combination of functional groups and its (Z)-configuration. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide

InChI

InChI=1S/C10H19N3O3/c11-9(12-15)6-13-3-2-10(7-13)5-8(14)1-4-16-10/h8,14-15H,1-7H2,(H2,11,12)

InChI Key

PAGWCDVKQRYVNB-UHFFFAOYSA-N

Isomeric SMILES

C1COC2(CCN(C2)C/C(=N/O)/N)CC1O

Canonical SMILES

C1COC2(CCN(C2)CC(=NO)N)CC1O

Origin of Product

United States

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